Rilmenidine-d4

Vue d'ensemble

Description

Rilmenidine-d4 est une forme deutérée de la rilmenidine, un agent antihypertenseur. Il est principalement utilisé comme étalon interne pour la quantification de la rilmenidine dans diverses applications analytiques . La rilmenidine elle-même est connue pour sa sélectivité envers les récepteurs imidazoliniques, qui jouent un rôle crucial dans la régulation de la pression artérielle .

Méthodes De Préparation

La synthèse de la rilmenidine-d4 implique l'utilisation de réactifs deutérés pour introduire des atomes de deutérium dans la molécule de rilmenidine. Une méthode courante implique la condensation de 2-alcoxy oxazoline avec de la dicyclopropane méthylamine, suivie d'une évaporation, d'une réfrigération, d'une filtration et d'une cristallisation . Cette méthode simplifie le processus de production et réduit les coûts en utilisant des matières premières facilement disponibles.

Analyse Des Réactions Chimiques

Rilmenidine-d4, comme son homologue non deutéré, subit diverses réactions chimiques. Celles-ci incluent :

Oxydation : La rilmenidine peut être oxydée dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la rilmenidine en ses formes réduites, qui peuvent avoir des propriétés pharmacologiques différentes.

Substitution : Les réactions de substitution, en particulier celles impliquant le cycle imidazolinique, peuvent conduire à la formation de divers analogues avec des activités biologiques potentiellement différentes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de recherche scientifique

This compound est largement utilisée dans la recherche scientifique en raison de sa stabilité et de sa spécificité. Certaines de ses applications incluent :

Biologie : Aide à l'étude de la pharmacocinétique et du métabolisme de la rilmenidine en fournissant une référence isotopique stable.

Industrie : Employé dans le développement et le contrôle qualité des formulations pharmaceutiques contenant de la rilmenidine.

Mécanisme d'action

This compound, comme la rilmenidine, exerce ses effets en se liant sélectivement aux récepteurs imidazoliniques dans le tronc cérébral et les reins . Cette liaison réduit la suractivité sympathique, conduisant à une diminution de la résistance périphérique totale et à une baisse de la pression artérielle . Le composé inhibe également l'antiport Na+/H+ dans les reins, contribuant à ses effets antihypertenseurs .

Applications De Recherche Scientifique

Chemical and Analytical Applications

Rilmenidine-d4 serves as an internal standard in mass spectrometry (MS) and chromatography techniques, such as gas chromatography (GC) and liquid chromatography (LC). This application is crucial for accurately quantifying the levels of rilmenidine in biological samples.

| Application | Description |

|---|---|

| Internal Standard | Used in GC/LC-MS for quantifying rilmenidine levels in biological fluids. |

| Stability | Offers enhanced stability and specificity due to deuteration. |

Biological Research

In biological studies, this compound aids in understanding the pharmacokinetics and metabolism of rilmenidine. It allows researchers to track the drug's behavior in various biological systems without interference from endogenous compounds.

- Pharmacokinetics : this compound is utilized to study absorption, distribution, metabolism, and excretion (ADME) profiles.

- Metabolic Pathways : It assists in elucidating metabolic pathways by providing a stable isotope-labeled reference.

Clinical Research Applications

Rilmenidine has been investigated for its antihypertensive effects and other potential therapeutic benefits:

- Hypertension Treatment : Clinical trials have shown that rilmenidine effectively reduces both systolic and diastolic blood pressure while maintaining a favorable safety profile .

- Metabolic Effects : Rilmenidine has demonstrated potential benefits in improving insulin sensitivity and lipid metabolism, making it suitable for patients with hypertension and diabetes .

Case Study: Rilmenidine in Huntington's Disease

A notable study explored the use of rilmenidine in patients with Huntington's disease (HD). The open-label trial assessed the tolerability and feasibility of chronic oral administration of rilmenidine over two years, showing it was well-tolerated with no significant drug-related adverse events . This study highlights the potential for repurposing rilmenidine beyond its traditional indications.

Potential Longevity Applications

Recent research indicates that rilmenidine may have applications in geroscience. A study published in Aging Cell found that treatment with rilmenidine could extend lifespan and healthspan in model organisms like C. elegans, suggesting its potential as a therapeutic agent for age-related conditions . This opens avenues for future research on its effects on aging processes.

Mécanisme D'action

Rilmenidine-d4, like rilmenidine, exerts its effects by selectively binding to imidazoline receptors in the brainstem and kidneys . This binding reduces sympathetic overactivity, leading to decreased total peripheral resistance and lower blood pressure . The compound also inhibits the Na+/H+ antiport in the kidneys, contributing to its antihypertensive effects .

Comparaison Avec Des Composés Similaires

Rilmenidine-d4 est structurellement similaire à d'autres agonistes des récepteurs imidazoliniques tels que la moxonidine et la colistine. Il est plus sélectif pour les récepteurs imidazoliniques que pour les récepteurs alpha2-adrénergiques cérébraux, ce qui le distingue d'autres agents antihypertenseurs. Cette sélectivité confère des propriétés anti-inflammatoires supplémentaires et réduit la probabilité d'effets secondaires comme la sédation et la sécheresse buccale.

Des composés similaires comprennent :

Moxonidine : Un autre agoniste des récepteurs imidazoliniques ayant des propriétés antihypertensives.

Colistine : Un agoniste sélectif des récepteurs alpha2 utilisé dans le traitement de l'hypertension.

Activité Biologique

Rilmenidine-d4 is a deuterated analog of rilmenidine, primarily recognized for its role as an antihypertensive agent. Its unique isotopic labeling makes it valuable in research, particularly in pharmacokinetics and metabolic studies. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacological effects, and relevant research findings.

Overview of this compound

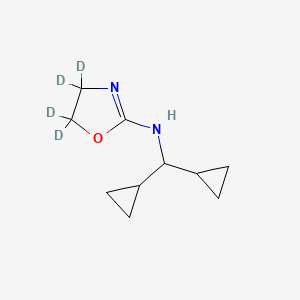

- Chemical Structure : this compound is chemically denoted as 4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine.

- CAS Number : 85047-14-9

- Applications : Used as an internal standard in mass spectrometry for quantifying rilmenidine levels and studying its pharmacodynamics and pharmacokinetics.

This compound primarily targets the I1 imidazoline receptors located in the brainstem and kidneys. The binding affinity to these receptors facilitates various physiological responses:

- Central Action : It reduces sympathetic nervous system activity, leading to decreased blood pressure.

- Peripheral Action : Inhibits renal sympathetic nerve activity and modulates renal function.

Binding Affinities

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| I1 Imidazoline Receptors | 6.1 nM |

| Alpha-2 Adrenergic Receptors | 87 nM |

Pharmacological Effects

This compound exhibits several pharmacological effects that contribute to its therapeutic profile:

- Antihypertensive Activity :

-

Metabolic Effects :

- Enhances glucose metabolism and insulin sensitivity, potentially beneficial in metabolic syndrome .

- Cellular Effects :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Hypertensive Models :

In a rabbit model with renal hypertension induced by a renal artery clip, administration of this compound at a dose of 2.5 mg/kg resulted in significant reductions in renal sympathetic nerve activity and blood pressure . -

Cell Viability Assays :

This compound demonstrated dose-dependent inhibition of K562 cell proliferation at concentrations ranging from 25 to 100 μM over 24 hours .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antihypertensive | Reduces blood pressure via I1 receptor activation |

| Metabolic Regulation | Improves glucose metabolism and insulin sensitivity |

| Autophagy Induction | Increases autophagy markers (LC3-II) in neuronal cells |

| Pro-apoptotic Effects | Stimulates Bax in leukemic cells leading to apoptosis |

Q & A

Basic Research Questions

Q. How does the deuterium labeling in Rilmenidine-d4 influence pharmacokinetic parameters compared to non-deuterated Rilmenidine?

- Methodological Answer : Deuterium labeling primarily enhances metabolic stability by reducing first-pass metabolism via the isotope effect. To assess pharmacokinetic differences, use mass spectrometry (e.g., LC-MS) to quantify plasma concentrations of both compounds in parallel in vivo studies. Ensure matched dosing and sampling intervals, and employ non-compartmental analysis for clearance, half-life, and bioavailability comparisons . Validate assay specificity using deuterated internal standards to avoid cross-reactivity .

Q. What are best practices for ensuring specificity when using this compound in receptor binding assays?

- Methodological Answer : To isolate receptor-specific effects, employ competitive binding assays with selective antagonists (e.g., yohimbine for α2-adrenoceptors) and control for off-target interactions using receptor-negative cell lines. Use radiolabeled ligands (e.g., [³H]-Rilmenidine-d4) to quantify binding affinity (Kd) and validate results with siRNA knockdown of target receptors . Statistical analysis should include correction for non-specific binding using Scatchard plots .

Q. How can researchers validate the purity and stability of this compound in long-term autophagy induction studies?

- Methodological Answer : Perform accelerated stability testing under varying pH, temperature, and light conditions using HPLC-UV or NMR to monitor degradation products. For autophagy studies, pre-test compound stability in cell culture media via LC-MS at 0, 24, and 48-hour intervals. Include a deuterium retention assay to confirm isotopic integrity, as deuterium loss can alter pharmacokinetics . Document storage conditions (−20°C in anhydrous DMSO) and batch-specific certificates of analysis .

Advanced Research Questions

Q. How to design experiments to isolate this compound’s autophagy-inducing effects from off-target receptor interactions?

- Methodological Answer : Use a multi-arm study design:

- Arm 1 : Wild-type cells treated with this compound.

- Arm 2 : Cells with CRISPR-mediated knockout of α2-adrenoceptors/imidazoline receptors.

- Arm 3 : Co-treatment with receptor antagonists (e.g., efaroxan).

Quantify autophagy markers (LC3-II/LC3-I ratio, p62 degradation) via immunoblotting and confocal microscopy. Use RNA-seq to identify receptor-independent pathways and validate findings with pathway-specific inhibitors (e.g., 3-MA for autophagy blockade) .

Q. What statistical approaches resolve contradictions between in vitro and in vivo data on this compound’s efficacy?

- Methodological Answer : Apply meta-analytical frameworks to reconcile discrepancies. For in vitro data, use mixed-effects models to account for variability in cell lines and dosing protocols. For in vivo data, employ Bayesian hierarchical models to integrate pharmacokinetic-pharmacodynamic (PK-PD) parameters. Test for publication bias using funnel plots and adjust for confounding factors (e.g., species-specific metabolism) . Report effect sizes (Cohen’s d) rather than relying solely on p-values .

Q. How to integrate multi-omics data to elucidate this compound’s autophagy modulation pathways?

- Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (LC-MS) datasets using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Prioritize nodes in autophagy-related pathways (e.g., AMPK/mTOR) via network pharmacology analysis. Validate computationally predicted targets with CRISPR interference (CRISPRi) and rescue experiments. Use R/Bioconductor packages for data normalization and batch-effect correction .

Q. Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Step 1 : Validate each batch’s isotopic purity (>98%) via high-resolution MS.

- Step 2 : Conduct dose-response curves in a standardized autophagy assay (e.g., GFP-LC3 translocation) to confirm EC50 consistency.

- Step 3 : Archive aliquots under inert conditions and document deviations in QC reports. Use inter-laboratory ring trials to assess reproducibility .

Q. What strategies mitigate confounding effects of deuterium-labeled analogs in metabolic studies?

- Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) to distinguish endogenous metabolites from deuterium-labeled byproducts. Pair this compound with ¹³C-glucose tracing to map isotopic interference in central carbon metabolism. Apply kinetic flux profiling (KFP) to quantify isotope dilution effects and adjust metabolic flux calculations accordingly .

Q. Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when using this compound in preclinical models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: pre-register protocols, justify sample sizes via power analysis, and report attrition rates. For cell-based studies, obtain ethics approval for primary human cells and disclose donor demographics. Include negative controls to minimize false-positive claims in autophagy assays .

Q. What frameworks improve the transparency of this compound research methodologies?

- Methodological Answer : Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Publish raw MS/MS spectra, NMR peaks, and statistical scripts in repositories like Zenodo or Figshare. Follow the MIAME (Minimum Information About a Microarray Experiment) standard for omics data and cite RRID (Research Resource Identifiers) for reagents .

Propriétés

IUPAC Name |

4,4,5,5-tetradeuterio-N-(dicyclopropylmethyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXADFVORZEARL-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=N1)NC(C2CC2)C3CC3)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509917 | |

| Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85047-14-9 | |

| Record name | N-(Dicyclopropylmethyl)(~2~H_4_)-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.